molecular formula C17H36N2O B14250540 N-[3-(Dimethylamino)propyl]-2-pentylheptanamide CAS No. 208260-69-9

N-[3-(Dimethylamino)propyl]-2-pentylheptanamide

Cat. No.: B14250540
CAS No.: 208260-69-9
M. Wt: 284.5 g/mol
InChI Key: FXIUQTPNOUNEQD-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-2-pentylheptanamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a pentylheptanamide backbone, making it highly reactive and suitable for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]-2-pentylheptanamide typically involves the reaction of 3-(dimethylamino)propylamine with 2-pentylheptanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-2-pentylheptanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(Dimethylamino)propyl]-2-pentylheptanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of cellular processes and as a reagent in biochemical assays.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials[][3].

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-2-pentylheptanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo chemical modifications also allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Dimethylamino)propyl]methacrylamide
  • N-[3-(Dimethylamino)propyl]acrylamide
  • N-[3-(Dimethylamino)propyl]carbodiimide

Uniqueness

N-[3-(Dimethylamino)propyl]-2-pentylheptanamide is unique due to its specific structural features, such as the pentylheptanamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

208260-69-9

Molecular Formula

C17H36N2O

Molecular Weight

284.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-pentylheptanamide

InChI

InChI=1S/C17H36N2O/c1-5-7-9-12-16(13-10-8-6-2)17(20)18-14-11-15-19(3)4/h16H,5-15H2,1-4H3,(H,18,20)

InChI Key

FXIUQTPNOUNEQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)C(=O)NCCCN(C)C

Origin of Product

United States

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